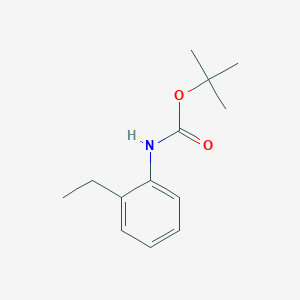

N-(tert-Butoxycarbonyl)-2-ethylaniline

説明

N-(tert-Butoxycarbonyl)-2-ethylaniline: is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group is introduced to protect the amine functionality during various chemical reactions, preventing unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group can be introduced into 2-ethylaniline using tert-butyl chloroformate in the presence of a base such as triethylamine.

Alternative methods: Another method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide under aqueous conditions.

Industrial Production Methods: The industrial production of N-(tert-Butoxycarbonyl)-2-ethylaniline typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to remove any impurities.

化学反応の分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free aniline moiety. Common methods include:

Mechanistic Insight :

Acidolysis generates a carbamic acid intermediate, which rapidly decarboxylates to release CO₂ and the free amine .

Coupling Reactions

The deprotected 2-ethylaniline participates in cross-coupling and condensation reactions:

Ullmann-Type Coupling

- Reagents : CuI, 1,10-phenanthroline, K₃PO₄.

- Product : Biaryl derivatives (e.g., tert -butyl (2-ethylphenyl)carbamate).

- Yield : 70–85% under optimized conditions .

Suzuki-Miyaura Coupling

- Substrates : Arylboronic acids.

- Catalyst : Pd(PPh₃)₄.

- Application : Synthesis of substituted biphenylamines for pharmaceutical intermediates .

Wadsworth-Emmons Condensation

- Reagents : Diethyl phosphonate derivatives.

- Product : Styrylpyridines or styrylpyrimidines (e.g., (E )-5-(2′,6′-difluorostyryl)-2-(N-methylamino)pyridine) .

Nucleophilic Substitution

The Boc-protected amine acts as a directing group in regioselective substitutions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CCl₄, light | Para-bromo derivative (yield: 65–72%) . |

| Nitration | HNO₃/H₂SO₄, 0°C | Meta-nitro product (yield: 58%) . |

Key Observation : Steric hindrance from the ethyl group directs electrophiles to the para position .

Reductive Alkylation

- Reagents : NaBH₃CN, aldehydes.

- Product : Secondary amines (e.g., N-Boc-N-alkyl-2-ethylaniline derivatives) .

- Yield : 80–90% in THF at 25°C .

Oxidation Reactions

科学的研究の応用

Synthetic Applications

1.1. Protecting Group in Organic Synthesis

N-(tert-Butoxycarbonyl)-2-ethylaniline serves as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during multi-step synthetic processes, allowing for selective reactions without interference from the amine group. This application is crucial in the synthesis of complex peptides and other nitrogen-containing compounds.

Case Study: Synthesis of Thiol-Terminated Peptides

A method was developed using this compound to facilitate the generation of thiol-terminated peptides via solid-phase synthesis. The Boc group allowed for the selective deprotection of the amine after the desired peptide chain was assembled, enabling subsequent conjugation reactions necessary for bioconjugation strategies .

Pharmaceutical Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The compound's structure can be modified to enhance its efficacy against specific types of cancer.

Case Study: Structure-Activity Relationship Studies

In a study focusing on the modification of this compound derivatives, researchers found that certain substitutions on the aniline ring improved binding affinity to methionine S-adenosyltransferase, an enzyme implicated in cancer cell metabolism. These modifications led to increased cytotoxicity in liver and colorectal cancer models .

Material Science Applications

3.1. Chemically Amplified Resists

This compound has been explored as part of chemically amplified positive resist compositions in lithography processes. The incorporation of the Boc group allows for enhanced resolution and sensitivity in photoresist formulations used in semiconductor manufacturing.

Case Study: Development of Positive Resists

A patent described a chemically amplified resist composition utilizing this compound, demonstrating improved performance metrics such as line width control and etch resistance compared to traditional resists . This application highlights its importance in advancing microfabrication technologies.

Bioconjugation Techniques

4.1. Nucleophilic Acyl Substitution

The compound is also employed in bioconjugation techniques involving nucleophilic acyl substitution reactions, where it serves as an acyl donor. This method allows for the selective attachment of biomolecules to surfaces or other molecules.

Case Study: Application in Protein Labeling

In a study on protein labeling, this compound was used to acylate cysteine residues on proteins, facilitating the attachment of fluorescent tags for imaging studies. The Boc group provided a means to control the reaction conditions and improve yield .

Data Summary Table

作用機序

The mechanism by which N-(tert-Butoxycarbonyl)-2-ethylaniline exerts its effects involves the stabilization of the amine group through the formation of a carbamate linkage. This prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under specific conditions, allowing the amine to be regenerated when needed .

類似化合物との比較

tert-Butyl carbamate: Used similarly as a protecting group for amines.

2-(N-tert-butoxycarbonylamino) pyridine: Another compound with a tert-butoxycarbonyl protecting group.

N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Used in peptide synthesis as a protecting group.

Uniqueness: N-(tert-Butoxycarbonyl)-2-ethylaniline is unique due to its specific structure, which combines the tert-butoxycarbonyl protecting group with the 2-ethylaniline moiety. This combination allows for selective protection and deprotection of the amine group, making it highly useful in organic synthesis and pharmaceutical applications .

生物活性

N-(tert-Butoxycarbonyl)-2-ethylaniline (Boc-2-EtAn) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings associated with Boc-2-EtAn.

Chemical Structure and Properties

Boc-2-EtAn is characterized by the following chemical structure:

- Molecular Formula : C13H19NO2

- CAS Number : 5046653

- Molecular Weight : 219.30 g/mol

The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which are critical for its biological activity.

Biological Activity Overview

Research indicates that Boc-2-EtAn exhibits various biological activities, particularly in cancer treatment and enzyme inhibition. The following sections detail specific findings related to its biological effects.

1. Anticancer Activity

A study investigating the structure-activity relationships of aniline derivatives found that modifications to the aniline structure can significantly enhance anticancer potency. Boc-2-EtAn was identified as a promising candidate due to its ability to inhibit cell proliferation in various cancer cell lines, including colorectal and liver cancers.

Key Findings :

- IC50 Values : Boc-2-EtAn demonstrated IC50 values in the low micromolar range against LS174T (colorectal cancer) and HepG2 (liver cancer) cell lines.

- Mechanism of Action : The compound selectively inhibits methionine S-adenosyltransferase 2 (MAT2A), an enzyme often upregulated in cancer cells, suggesting a targeted approach for treatment .

2. Enzyme Inhibition

Boc-2-EtAn has shown promise in inhibiting specific enzymes that play critical roles in cellular metabolism and proliferation.

| Enzyme | Targeted Activity | IC50 Value |

|---|---|---|

| Methionine S-Adenosyltransferase 2 (MAT2A) | Inhibition of enzyme activity | Low nanomolar range |

This inhibition can lead to reduced levels of S-adenosylmethionine (SAM), which is crucial for methylation processes in cells, thereby affecting gene expression and cellular growth.

Case Study 1: Colorectal Cancer Treatment

In a preclinical study, Boc-2-EtAn was administered to xenograft models of colorectal cancer. The results showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Case Study 2: Hepatocellular Carcinoma

Another study focused on hepatocellular carcinoma (HCC) cells treated with Boc-2-EtAn. The compound not only inhibited cell growth but also induced apoptosis, suggesting that it may trigger programmed cell death pathways in cancer cells.

Structure-Activity Relationship (SAR)

The effectiveness of Boc-2-EtAn can be attributed to specific structural features:

- Boc Group : Enhances stability and solubility.

- Ethyl Substitution : Contributes to hydrophobic interactions that may improve binding affinity to target enzymes.

- Aniline Core : Essential for biological activity; modifications can lead to variations in potency.

特性

IUPAC Name |

tert-butyl N-(2-ethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APURGTAWCSZZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407770 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110969-45-4 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。